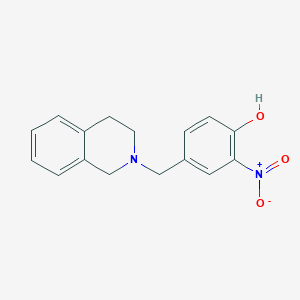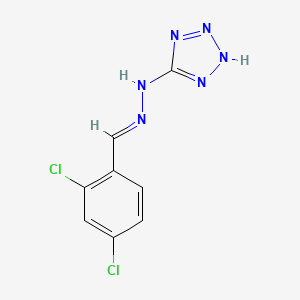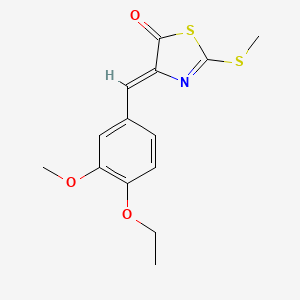
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol, also known as DNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNIP belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor properties. It also has been found to inhibit the NF-kappaB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor properties. This compound also has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and antioxidant properties. Additionally, this compound has been found to affect the expression of various genes involved in cell cycle regulation and DNA repair.
实验室实验的优点和局限性
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for laboratory experiments. Its synthesis is relatively straightforward, and it can be easily obtained in sufficient quantities for experiments. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound's potential toxicity and side effects have not been fully characterized, which may limit its use in animal models and clinical trials.
未来方向
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol's potential therapeutic applications and biochemical and physiological effects make it an attractive compound for future research. Future studies could focus on elucidating its mechanism of action, characterizing its toxicity and side effects, and developing new derivatives with improved efficacy and safety profiles. Additionally, this compound could be further investigated for its potential use in combination with other drugs or therapies for cancer and inflammatory diseases.
合成方法
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol can be synthesized using different methods, including the Pictet-Spengler reaction, the Mannich reaction, and the reductive amination reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to produce this compound. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone to form a beta-amino carbonyl intermediate, which is then reduced to produce this compound. The reductive amination reaction involves the condensation of an aldehyde and an amine, followed by reduction to produce this compound.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-nitrophenol has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. This compound has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It also has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound's potential therapeutic applications have led to its use as a lead compound for drug development.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16-6-5-12(9-15(16)18(20)21)10-17-8-7-13-3-1-2-4-14(13)11-17/h1-6,9,19H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEPVEPMUFECDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(trifluoromethyl)benzylidene]malononitrile](/img/structure/B5805321.png)
![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5805323.png)
amino]methyl}phenol](/img/structure/B5805331.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5805332.png)


![5-[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5805368.png)
![1-(2-fluorophenyl)-4-[(4-fluorophenyl)acetyl]piperazine](/img/structure/B5805373.png)
![4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5805384.png)
![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
